GSK837149A is a chemical compound recognized for its role as a selective inhibitor of human fatty acid synthase, a critical enzyme involved in the de novo synthesis of fatty acids. This compound was initially identified through high-throughput screening at GlaxoSmithKline and has garnered attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit tumor cell growth by targeting lipid metabolism pathways. GSK837149A specifically inhibits the β-ketoacyl reductase domain of fatty acid synthase, which is essential for fatty acid biosynthesis .
GSK837149A belongs to a class of compounds known as fatty acid synthase inhibitors. Its chemical structure features a dibenzenesulfonamide moiety, contributing to its biological activity. The compound has been classified under the International Union of Pure and Applied Chemistry system with the CAS number 13616-29-0 . Its mechanism of action involves reversible inhibition, making it a candidate for further development in cancer treatment strategies .
The synthesis of GSK837149A has been described in various studies, highlighting several methods employed to obtain this compound. The synthesis typically involves multi-step organic reactions starting from simpler precursors, utilizing techniques such as:
Specific synthetic routes have been optimized to enhance yield and purity, with modifications made based on structure-activity relationship studies to improve its inhibitory potency against fatty acid synthase .
The molecular structure of GSK837149A can be characterized by its formula C₁₈H₁₈N₂O₃S. The compound features a dibenzenesulfonamide backbone, which is crucial for its binding affinity to the target enzyme.
Key structural data include:
GSK837149A primarily engages in reversible binding interactions with the β-ketoacyl reductase domain of fatty acid synthase. The inhibition mechanism involves competitive binding at the active site, preventing the conversion of acyl intermediates necessary for fatty acid elongation.
Notably, biochemical assays have demonstrated that GSK837149A can effectively reduce palmitate synthesis in HepG2 cells when tested with radiolabeled acetate substrates . This highlights its potential utility in studying lipid metabolism and cancer cell biology.
The mechanism by which GSK837149A exerts its inhibitory effects on fatty acid synthase involves:
Quantitative data indicate that GSK837149A has an IC₅₀ value of approximately 15.8 nM, demonstrating its potent inhibitory capacity against fatty acid synthase .
GSK837149A exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for biological assays and potential therapeutic applications .
GSK837149A has significant potential applications in scientific research and drug development:
GSK837149A (Chemical name: N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea) is a symmetrical small molecule classified as a bisulfonamide urea derivative. Its molecular formula is C₂₃H₂₂N₈O₅S₂, with a molecular weight of 554.60 g/mol. The compound features a central urea group (–NH–CO–NH–) flanked by two identical aryl sulfonamide moieties, each linked to a 4-methylpyrimidinyl group. This symmetrical architecture is critical for its target engagement [1] [3] [9]. The CAS registry number is 13616-29-0, and it appears as a white to off-white solid with limited aqueous solubility but dissolution in DMSO (>10 mg/mL) [3] [7].
Table 1: Chemical Identity of GSK837149A
Property | Value |
---|---|
IUPAC Name | N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea |
Molecular Formula | C₂₃H₂₂N₈O₅S₂ |
Molecular Weight | 554.60 g/mol |
CAS Registry Number | 13616-29-0 |
Structural Classification | Bisulfonamide urea |
Symmetry | C₂-symmetry |
GSK837149A was discovered by GlaxoSmithKline during a high-throughput screening (HTS) campaign targeting human fatty acid synthase (FAS). Initially identified as a minor impurity in an active HTS sample, its structure was elucidated via NMR and mass spectrometry. Subsequent de novo synthesis confirmed its potent FAS inhibitory activity. This serendipitous discovery marked it as the first FAS inhibitor specifically targeting the β-ketoacyl reductase (KR) domain [1] [9].
Fatty Acid Synthase (FAS) is a multifunctional homodimeric enzyme (∼272 kDa per monomer) responsible for de novo lipogenesis. It catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. Each FAS monomer comprises seven catalytic domains:
In healthy tissues, FAS expression is minimal, as lipids are acquired dietarily. Conversely, cancer cells exhibit dysregulated lipogenesis due to FAS overexpression, providing membrane components, signaling lipids, and energy substrates crucial for tumor progression [4] [8].
Table 2: FAS Catalytic Domains and Functions
Domain | Function |
---|---|
β-Ketoacyl Reductase (KR) | NADPH-dependent reduction of β-ketoacyl intermediates |
β-Ketoacyl Synthase (KS) | Condensation of acetyl/malonyl-ACP |
Malonyl/Acetyl Transferase (MAT) | Substrate loading |
Enoyl Reductase (ER) | Saturates enoyl intermediates |
β-Hydroxyacyl Dehydratase (DH) | Removes water from β-hydroxyacyl-ACP |
Thioesterase (TE) | Releases palmitate |
Acyl Carrier Protein (ACP) | Carrier for growing fatty acid chain |
The KR domain catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a rate-limiting step in palmitate synthesis. GSK837149A selectively inhibits KR activity (Kᵢ ≈ 30 nM), disrupting the FAS reaction cycle. This specificity stems from:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7